molecular formula C9H10F3NO4 B14373961 4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid CAS No. 90254-38-9

4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

Cat. No.: B14373961
CAS No.: 90254-38-9
M. Wt: 253.17 g/mol
InChI Key: AXRAXVIZRIGAKE-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and an oxidopyridin-1-ium core. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxypyridine and methyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride to facilitate the methylation of the pyridine ring.

    Oxidation: The oxidopyridin-1-ium core is formed through an oxidation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Trifluoroacetic Acid Addition: Finally, the compound is treated with trifluoroacetic acid to yield the desired product.

Chemical Reactions Analysis

4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxidopyridin-1-ium core back to its corresponding pyridine form.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyridine derivatives.

Scientific Research Applications

4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-Methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

    4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar pyridine core but differs in the presence of a carboxylate group.

    2,3-Dimethylpyridine-N-oxide: This compound has two methyl groups at the 2 and 3 positions and an oxidopyridin-1-ium core.

    1-Oxido-2-pyridinylamine: This compound features an amine group attached to the oxidopyridin-1-ium core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of trifluoroacetic acid, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

90254-38-9

Molecular Formula

C9H10F3NO4

Molecular Weight

253.17 g/mol

IUPAC Name

4-methoxy-2-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9NO2.C2HF3O2/c1-6-5-7(10-2)3-4-8(6)9;3-2(4,5)1(6)7/h3-5H,1-2H3;(H,6,7)

InChI Key

AXRAXVIZRIGAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=CC(=C1)OC)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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